DAA-1106

概要

説明

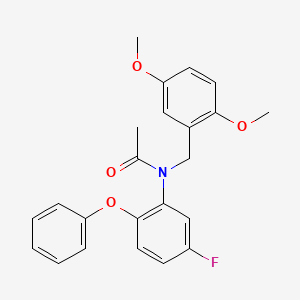

DAA1106は、N-(2-フェノキシ-5-フルオロフェニル)-N-(2,5-ジメトキシベンジル)アセトアミドとしても知られており、ミトコンドリア18 kDaトランスロケータータンパク質(TSPO)としても知られる末梢ベンゾジアゼピン受容体の強力で選択的なアゴニストとして作用する化合物です。この化合物は、γ-アミノ酪酸A型受容体に対する親和性はありません。 DAA1106は、放射性標識された形で広く使用されており、体や脳内のTSPOをマッピングするために使用されてきました。これは、アルツハイマー病などの神経変性疾患の進行を監視する上で特に役立ちます .

科学的研究の応用

DAA1106 has a wide range of scientific research applications:

Chemistry: Used as a ligand in studies involving the peripheral benzodiazepine receptor.

Biology: Employed in research to understand the role of TSPO in cellular processes.

Medicine: Utilized in the development of diagnostic tools for neurodegenerative diseases.

Industry: Applied in the pharmaceutical industry for the development of new drugs targeting TSPO.

作用機序

DAA1106は、ミトコンドリア18 kDaトランスロケータータンパク質(TSPO)としても知られる末梢ベンゾジアゼピン受容体に結合することで作用を発揮します。この結合は、ミトコンドリア機能の調節やステロイド生成の調節など、様々な細胞効果をもたらします。関与する分子標的と経路には以下が含まれます。

ミトコンドリア機能: TSPOは、ステロイド生成における重要なステップである、コレステロールをミトコンドリアに輸送する役割を担っています。

類似化合物の比較

DAA1106は、以下のような他の類似化合物と比較されます。

PK11195: 別のTSPOリガンドですが、DAA1106はより高い結合親和性とより良い画像化特性を備えています。

PBR28: 同じような用途ですが、異なる薬物動態特性を持つ、第2世代のTSPOリガンドです。

FMDAA1106とFEDAA1106: 画像化能力を向上させるために開発されたDAA1106のフッ素化アナログ

DAA1106は、TSPOに対する高い結合親和性と特異性により、研究と臨床の両方の設定で貴重なツールとなっています。

準備方法

合成経路と反応条件

DAA1106の合成は、いくつかの段階を伴います。

出発物質: 合成は、2-フェノキシ-5-フルオロアニリンと2,5-ジメトキシベンジルクロリドから始まります。

反応条件: 反応は通常、炭酸カリウムなどの塩基の存在下、ジメチルホルムアミドなどの溶媒中で行われます。

工業的生産方法

DAA1106の工業的生産方法は、実験室合成と似ていますが、より大量に対応するためにスケールアップされています。反応条件は、高収率と高純度を確保するために最適化されています。プロセスには以下が含まれます。

大型反応器: 反応物の増加量を処理するために、大型反応器を使用します。

化学反応解析

反応の種類

DAA1106は、以下を含むいくつかの種類の化学反応を起こします。

酸化: DAA1106は、特定の条件下で酸化されて、様々な酸化誘導体を形成することができます。

還元: この化合物は還元反応を起こすこともできますが、これはそれほど一般的ではありません。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

主な生成物

これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体の形成につながる可能性があり、置換反応は様々な置換アナログをもたらす可能性があります .

科学研究への応用

DAA1106は、幅広い科学研究への応用があります。

化学: 末梢ベンゾジアゼピン受容体を含む研究でリガンドとして使用されます。

生物学: TSPOが細胞プロセスにおいて果たす役割を理解するための研究で使用されます。

化学反応の分析

Types of Reactions

DAA1106 undergoes several types of chemical reactions, including:

Oxidation: DAA1106 can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted analogs .

類似化合物との比較

DAA1106 is compared with other similar compounds such as:

PK11195: Another TSPO ligand, but DAA1106 has a higher binding affinity and better imaging properties.

PBR28: A second-generation TSPO ligand with similar applications but different pharmacokinetic properties.

FMDAA1106 and FEDAA1106: Fluorinated analogs of DAA1106 that have been developed for improved imaging capabilities

DAA1106 stands out due to its high binding affinity and specificity for TSPO, making it a valuable tool in both research and clinical settings.

特性

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FNO4/c1-16(26)25(15-17-13-20(27-2)10-12-22(17)28-3)21-14-18(24)9-11-23(21)29-19-7-5-4-6-8-19/h4-14H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRZYADKQRHHSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=C(C=CC(=C1)OC)OC)C2=C(C=CC(=C2)F)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439829 | |

| Record name | N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220551-92-8 | |

| Record name | N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220551-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DAA-1106 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220551928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAA-1106 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A8IVT5Q3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of DAA1106?

A1: DAA1106 exhibits high affinity and selectivity for the 18 kDa translocator protein (TSPO), which is primarily found on the outer mitochondrial membrane. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does DAA1106 binding to TSPO affect microglia?

A2: While DAA1106 binds with high affinity to TSPO, it does not directly activate steroidogenesis like some other TSPO ligands. [] The exact downstream effects of DAA1106 binding to TSPO in microglia are not fully understood and require further investigation. [, , , , ]

Q3: What is the molecular formula and weight of DAA1106?

A3: The molecular formula of DAA1106 is C24H23FNO4, and its molecular weight is 409.44 g/mol. [, ]

Q4: How stable is DAA1106 under different conditions?

A4: Information on DAA1106's inherent stability under various conditions is limited in the provided research. [] mentions that a fluoromethyl analogue of DAA1106 displayed instability in vivo, undergoing defluorination. This highlights the importance of investigating the stability of DAA1106 and its potential metabolites under different storage conditions and in biological matrices.

Q5: How do structural modifications of DAA1106 affect its binding affinity for TSPO?

A5: Research on DAA1106 analogues demonstrates that even minor structural changes can significantly impact TSPO binding affinity. [, ] For example, replacing the methoxy group with fluorine or altering the length of the alkyl chain significantly influences binding. These findings emphasize the importance of SAR studies in optimizing DAA1106's properties for specific applications. []

Q6: Has DAA1106 been tested in cell-based assays?

A6: While the provided abstracts focus primarily on in vivo imaging applications, [, , , , , , , , , , ] confirm the use of in vitro binding assays to determine DAA1106's affinity for TSPO. These assays are crucial for initial screening and characterization of DAA1106's binding properties.

Q7: What animal models have been used to study DAA1106?

A7: DAA1106 has been studied in various animal models, including rats and monkeys, to investigate neuroinflammation in conditions like stroke, herpes encephalitis, Parkinson's disease, Alzheimer's disease, and traumatic brain injury. [, , , , , , , , , ]

Q8: Can DAA1106 be used as a biomarker for neuroinflammation?

A8: Research suggests that DAA1106 holds promise as a biomarker for monitoring neuroinflammation in various neurological disorders. Its ability to detect TSPO upregulation in activated microglia makes it a valuable tool for in vivo assessment of neuroinflammatory processes. [, , , , , , , , , ]

Q9: What analytical methods are used to characterize and quantify DAA1106?

A9: The research highlights the use of positron emission tomography (PET) as the primary analytical technique for in vivo imaging of DAA1106. [, , , , , , , , , ] Additionally, in vitro autoradiography and radioligand binding assays are mentioned for assessing DAA1106's binding properties. [, , , , , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。